(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol
Description
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol is a thiazole derivative featuring a dimethylamino group at position 2, a methyl group at position 4, and a hydroxymethyl (-CH2OH) substituent at position 5.
The dimethylamino group enhances solubility in polar solvents, while the methyl and hydroxymethyl groups contribute to steric and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C7H12N2OS/c1-5-6(4-10)11-7(8-5)9(2)3/h10H,4H2,1-3H3 |
InChI Key |
GGXIFZKYHUCHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Thioamides and α-Haloketones
- Starting from α-haloketones or α-haloesters, cyclization with thiourea derivatives forms the thiazole ring.
- The methyl group at the 4-position is introduced via methylation of the intermediate.
- The dimethylamino group is added through nucleophilic substitution with dimethylamine.
A typical procedure involves refluxing a suitable α-haloketone with thiourea to form the thiazole core, followed by methylation at the 4-position using methyl iodide or dimethyl sulfate. The hydroxymethyl group can be introduced by formaldehyde addition or through oxidation of methyl groups.
α-Haloketone + Thiourea → Thiazole ring formation → Methylation at 4-position → N,N-Dimethylation at 2-position → Hydroxymethylation
- The synthesis of 4-methylthiazole derivatives has been reported with yields ranging from 60-85%, depending on reaction conditions.
- The use of methyl iodide as a methylating agent is common for introducing the N,N-dimethylamino group.
Nucleophilic Substitution on 4-Methylthiazole Derivatives
- Starting from 4-methylthiazole-5-carboxaldehyde or related compounds.
- The aldehyde group at the 5-position is reduced to hydroxymethyl using sodium borohydride or similar reducing agents.
- The dimethylamino group is introduced via nucleophilic substitution with dimethylamine under basic conditions.
A typical route involves:
- Reduction of the aldehyde to the corresponding alcohol.
- Subsequent nucleophilic substitution with dimethylamine in the presence of a suitable base (e.g., potassium carbonate).
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | NaBH4 | Methanol, 0°C | 75 | Reduction of aldehyde to alcohol |
| 2 | (CH3)2NH | Reflux, base | 70-80 | Amination to form N,N-dimethylamino group |
Formaldehyde-Mediated Hydroxymethylation
- The methylthiazole core is treated with formaldehyde or paraformaldehyde in acidic or basic media.
- This results in hydroxymethylation at the 5-position, forming the methanol functional group.
- Formaldehyde addition is performed at room temperature with catalysts such as acetic acid or sodium hydroxide.
- Yields depend on reaction time and formaldehyde concentration, typically around 65-80%.
| Parameter | Typical Value |
|---|---|
| Formaldehyde | 1.2 equivalents |
| Temperature | Room temperature to 50°C |
| Time | 4–8 hours |
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Key Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization + methylation | α-Haloketones + Thiourea | Methyl iodide | Reflux, inert atmosphere | 60-85 | Well-established, versatile |
| Nucleophilic substitution | 4-Methylthiazole-5-carboxaldehyde | Dimethylamine | Reflux, basic media | 70-80 | Efficient for dimethylamino group |
| Formaldehyde-mediated hydroxymethylation | 4-Methylthiazole derivatives | Formaldehyde | Room temp to 50°C | 65-80 | Adds hydroxymethyl group selectively |
Full Research Findings and Supporting Literature
Synthesis of Thiazole Derivatives: The formation of thiazole rings via cyclization of α-haloketones with thiourea is a classical route, with modifications allowing for substitution at various positions, including methylation and amino group introduction.
Functionalization at the 5-Position: Hydroxymethylation using formaldehyde is a common method to introduce hydroxymethyl groups, as demonstrated in the synthesis of related thiazole derivatives with biological activity.
Amination Strategies: N,N-Dimethylation of heterocyclic nitrogen atoms is efficiently achieved via nucleophilic substitution with dimethylamine or methyl iodide, often under reflux conditions with suitable bases.
Reaction Optimization: Reaction parameters such as temperature, solvent, and reagent equivalents significantly influence yields and purity, with typical yields ranging from 60% to 85% depending on the method.
Notes and Considerations
- Purity and Characterization: Each step should be monitored by thin-layer chromatography (TLC), IR spectroscopy, NMR, and mass spectrometry to confirm structure and purity.
- Safety Precautions: Handling methyl iodide and formaldehyde requires appropriate safety measures due to their toxicity and volatility.
- Environmental Impact: Use of greener solvents and reagents is recommended to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol is a thiazole derivative featuring a dimethylamino group and a hydroxymethyl functional group, making it of interest in medicinal chemistry for its potential therapeutic uses. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, contributes to the compound's chemical properties and biological activities.
Scientific Research Applications
This compound and its related compounds have exhibited a broad range of biological activities, leading to diverse applications in scientific research .
- Organic Synthesis (2-((Dimethylamino)methyl)thiazol-4-yl)methanol serves as a building block in organic synthesis due to its diverse functional groups. It can undergo reactions such as nucleophilic substitutions and oxidation-reduction reactions. A typical synthesis involves reacting thiazole derivatives with dimethylamine and formaldehyde or methanol.
- Drug Development Thiazole derivatives often exhibit biological activity, suggesting that this compound may interact with specific biological targets, enhancing its therapeutic potential. Its specific structural features may confer unique interactions with biological targets, making it an interesting candidate for further exploration in drug development. Interaction studies often focus on its binding affinity to various biological targets to understand its pharmacological profile and therapeutic viability.
- Antimicrobial Activity Derivatives of thiazoles have demonstrated moderate to good antifungal activity compared to standard drugs . Most synthesized compounds exhibit moderate to excellent antimicrobial activities .
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key thiazole derivatives with structural similarities to the target compound, emphasizing substituent variations and their implications:
Key Research Findings
Electronic Effects: The dimethylamino group in the target compound donates electrons, increasing the thiazole ring’s electron density. This contrasts with dichloro () or trifluoromethyl () analogs, where electron-withdrawing substituents reduce electron density, altering reactivity in nucleophilic/electrophilic reactions.
The target’s smaller methyl and dimethylamino groups may offer better bioavailability. Polar groups (dimethylamino, hydroxymethyl) improve aqueous solubility relative to lipophilic analogs like 4-Methyl-5-thiazoleethanol ().
Biological Activity Insights: While direct data for the target compound are unavailable, structurally related thiazoles exhibit diverse activities. For example, hydrazone-containing thiazoles act as ecto-5'-nucleotidase inhibitors (), suggesting that substituent choice (e.g., dimethylamino vs. hydrazinyl) critically modulates target affinity.
Biological Activity
Introduction
The compound (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and therapeutic applications, supported by relevant research findings and data tables.
Structural Characteristics
- Molecular Formula : C7H10N2S
- Molecular Weight : 170.24 g/mol
- Chemical Structure : The compound features a thiazole ring substituted with a dimethylamino group and a hydroxymethyl functional group, which are crucial for its biological interactions.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 170.24 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| XLogP3 | 1 |
Pharmacological Potential
Research indicates that thiazole derivatives, including This compound , exhibit various biological activities, particularly in the context of drug development:
- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit key enzymes involved in cancer progression. For instance, certain thiazoles have been reported to inhibit cyclin-dependent kinases (CDK), which are critical for cell cycle regulation. Specifically, compounds similar to this one have demonstrated the ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to apoptosis in cancer cell lines .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Structural modifications of thiazole derivatives can significantly impact their efficacy against bacterial pathogens .
- Mechanism of Action : The biological activity of this compound is believed to stem from its ability to interact with specific biological targets through its functional groups. This interaction can lead to alterations in cellular pathways, potentially inducing cytotoxic effects in cancer cells or inhibiting bacterial growth .
Case Study 1: Anticancer Effects
A study conducted on a series of thiazole derivatives revealed that compounds similar to This compound effectively inhibited CDK9 and reduced levels of the anti-apoptotic protein Mcl-1, triggering apoptosis in human cancer cell lines .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of various thiazole derivatives, including this compound. It was found that modifications at specific positions on the thiazole ring significantly influenced the minimum inhibitory concentration (MIC) against MRSA, highlighting the importance of structural optimization for enhanced efficacy .
Synthesis Methods
The synthesis of This compound can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate aldehydes or ketones with thiazole precursors.
- Electrophilic Substitution : Applying electrophilic reagents to introduce functional groups at specific positions on the thiazole ring.
These methods allow for versatility in modifying the compound's structure to enhance its biological activity.
Q & A
Q. What are the established synthetic routes for (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol, and how do reaction conditions influence yield and purity?
The synthesis of thiazole derivatives typically involves cyclization reactions or functional group modifications. For example, similar compounds like (2-(Methoxymethyl)thiazol-5-yl)methanol are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions . Key steps include:
- Starting materials : 4-methylthiazole derivatives and dimethylamine precursors.
- Optimization : Temperature control (e.g., 50–80°C) and solvent selection (e.g., DMSO or ethanol) enhance regioselectivity .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization improves purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify characteristic peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3)2) and the thiazole ring protons (δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Detect O-H stretching (~3200–3600 cm<sup>-1</sup>) and C-N/C-S bonds in the thiazole ring (~650–1250 cm<sup>-1</sup>) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> peaks) and fragmentation patterns .
Q. What solubility and stability challenges are associated with this compound, and how can they be addressed experimentally?
- Solubility : Limited solubility in aqueous media due to hydrophobic thiazole and dimethylamino groups. Use polar aprotic solvents (e.g., DMSO) or co-solvents (e.g., ethanol/water mixtures) .
- Stability : Susceptibility to oxidation at the thiazole sulfur or hydrolysis of the methanol group. Store under inert gas (argon) at –20°C and avoid prolonged light exposure .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nucleophilic sulfur in thiazole or hydrogen-bonding potential of the methanol group) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like cytochrome P450) using software such as AutoDock Vina. Validate with experimental IC50 values .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous thiazole derivatives?
- Cross-validation : Compare assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing dimethylamino with methoxy) to isolate structure-activity relationships (SAR) .
Q. What role does the dimethylamino group play in modulating pharmacokinetic properties (e.g., logP, bioavailability)?
Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) track metabolic pathways or degradation products?
- Synthesis of labeled analogs : Introduce <sup>13</sup>C at the thiazole C-5 or <sup>15</sup>N in the dimethylamino group via modified precursors .
- LC-MS/MS analysis : Trace labeled metabolites in vitro (e.g., liver microsomes) or in vivo (e.g., rodent plasma) .
Methodological Guidance
9. Designing dose-response studies for toxicity profiling:
- In vitro : Use HepG2 or HEK293 cells with MTT assays (0.1–100 µM range) over 24–72 hours .
- In vivo : Administer intraperitoneally (1–50 mg/kg) in murine models, monitoring liver/kidney biomarkers (ALT, creatinine) .
10. Validating purity for publication-quality data:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
